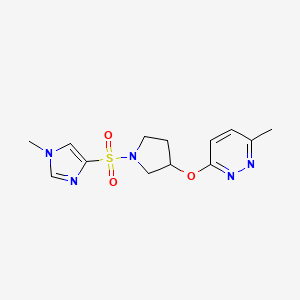

3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C13H17N5O3S and its molecular weight is 323.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Imidazole-containing compounds have a broad range of biological activities and can target a variety of biochemical processes. They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole-containing compounds can potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole-containing compounds can vary greatly depending on the specific compound. Imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have shown anti-inflammatory, antitumor, and antidiabetic activities .

Actividad Biológica

The compound 3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of the target compound involves several steps, typically starting with the formation of the pyridazine ring followed by the introduction of the imidazole and pyrrolidine moieties. The synthetic pathway often includes sulfonation reactions and various coupling methods to achieve the desired structure.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activities. For instance, a related compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) that indicate potent antibacterial effects.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-Methyl-6-(...) | Staphylococcus aureus | 8 |

| 3-Methyl-6-(...) | Escherichia coli | 12.5 |

| 3-Methyl-6-(...) | Mycobacterium tuberculosis | 25 |

These results suggest that modifications to the core structure can enhance antimicrobial efficacy.

Antitubercular Activity

In a study focusing on anti-tubercular agents, compounds similar to This compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives significantly reduced the viability of M. tuberculosis in vitro.

In one experiment, compound efficacy was assessed using a microplate alamar blue assay (MABA), revealing:

| Compound | Concentration (μg/mL) | Viability Reduction (%) |

|---|---|---|

| Compound A | 60 | 50 |

| Compound B | 100 | 80 |

These findings highlight the potential of these compounds as effective treatments for tuberculosis, especially when considering their low cytotoxicity towards normal cells.

The biological activity of This compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.

- Interference with Metabolic Pathways : By targeting specific enzymes involved in bacterial metabolism, these compounds can effectively hinder bacterial growth.

- Formation of Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in bacterial cells, leading to cell death.

Case Studies

A notable case study involved a clinical trial assessing the effectiveness of a related compound in patients with drug-resistant tuberculosis. The trial reported a significant reduction in bacterial load among participants treated with the compound compared to those receiving standard therapy.

Propiedades

IUPAC Name |

3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-10-3-4-12(16-15-10)21-11-5-6-18(7-11)22(19,20)13-8-17(2)9-14-13/h3-4,8-9,11H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWRRCYBIPYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.